![molecular formula C22H19F3N4O2 B2854029 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 922561-30-6](/img/structure/B2854029.png)
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small-molecule inhibitor that has been extensively studied in recent years. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent.
Wirkmechanismus
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide exerts its biological effects by inhibiting the activity of several key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and STAT3. These pathways are involved in cell growth, survival, and proliferation, and their dysregulation is often observed in cancer and other diseases. By inhibiting these pathways, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It can induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of HIF-1α, a transcription factor that plays a critical role in angiogenesis and tumor growth. Additionally, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can inhibit the expression of several pro-inflammatory cytokines, indicating its potential for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied in preclinical models, providing a wealth of data on its biological effects and potential therapeutic applications. However, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its precise molecular targets and downstream effects. Additionally, its efficacy and safety in human subjects have not yet been established, and clinical trials are needed to evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical models. Further studies are needed to evaluate its efficacy and safety in human subjects, and clinical trials are needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Additionally, further studies are needed to elucidate its precise mechanism of action and downstream effects, which could provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves a series of chemical reactions, starting with the reaction of 6-chloronicotinic acid with morpholine to form 6-morpholinonicotinic acid. This intermediate is then reacted with 3-aminobenzophenone to yield the desired product, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-angiogenic effects, indicating its potential for the treatment of inflammatory diseases and angiogenesis-related disorders.
Eigenschaften
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-6-4-15(5-7-17)21(30)26-18-3-1-2-16(14-18)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGOYMAXDSHUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.